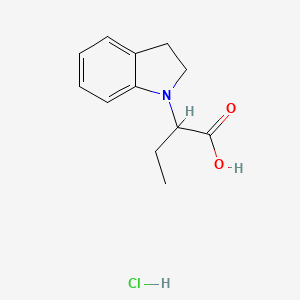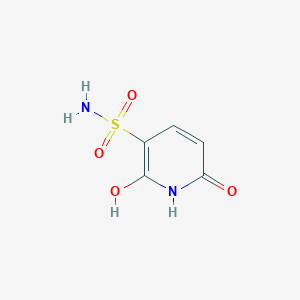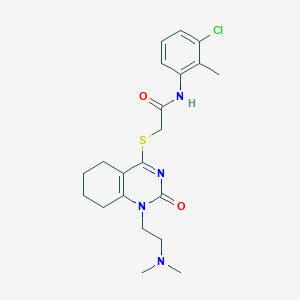![molecular formula C19H18N6O4 B2930070 N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide CAS No. 1396810-88-0](/img/structure/B2930070.png)
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroscience Research
VU0541520-1 may serve as a valuable tool in neuroscience research due to its potential effects on neural pathways. It could be used to study synaptic transmission, neural plasticity, and neurodegenerative diseases. By understanding how VU0541520-1 interacts with neural receptors, researchers can gain insights into the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Pharmacology
In pharmacology, VU0541520-1 could be investigated for its pharmacokinetics and pharmacodynamics. It might be used to develop new medications by studying its absorption, distribution, metabolism, and excretion (ADME) profiles. This compound could also help in understanding drug-drug interactions and optimizing dosing regimens .
Biochemistry
Biochemists could explore VU0541520-1 for its enzyme interaction, particularly in enzyme inhibition or activation studies. This could lead to the development of new biochemical assays or therapeutic agents targeting specific metabolic pathways .
Medicinal Chemistry
VU0541520-1 has implications in medicinal chemistry for the design and synthesis of new drug candidates. It could be used as a lead compound for structure-activity relationship (SAR) studies, helping to identify molecular frameworks that are most effective in interacting with biological targets .
Toxicology
Toxicologists might find VU0541520-1 useful in assessing the safety profile of new chemical entities. It can be used in studies to determine the toxic threshold and identify any potential adverse effects on biological systems .
Molecular Biology
In molecular biology, VU0541520-1 could be used in gene expression studies or as a molecular probe to understand cellular processes. It might also have applications in the development of new techniques for DNA/RNA manipulation or as a part of novel diagnostic tools .
Analytical Chemistry
Analytical chemists could utilize VU0541520-1 in the development of new analytical methods. It could serve as a standard in chromatography, spectrometry, or as a reagent in chemical assays to detect or quantify other substances .
Environmental Science
Finally, VU0541520-1 might have applications in environmental science, such as in the development of sensors for pollutant detection or in the study of chemical effects on ecosystems. It could also be used in the remediation processes to remove or neutralize environmental contaminants .
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-3-28-15-7-5-4-6-14(15)21-17(26)11-25-19(27)24-9-8-13(10-16(24)22-25)18-20-12(2)23-29-18/h4-10H,3,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACVVVUISUNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC(=CC3=N2)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)



![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)



